molecular formula C9H8N2O2S B034649 Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate CAS No. 111042-92-3

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B034649
CAS No.: 111042-92-3
M. Wt: 208.24 g/mol
InChI Key: GXBOOZHVALVKAP-UHFFFAOYSA-N
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Description

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2S. It is known for its unique structure, which combines a thieno ring with a pyridine ring, making it a valuable compound in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate can be synthesized through a palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of tumor cells by altering the cell cycle and inducing apoptosis. The compound affects various signaling pathways, including those involved in cell proliferation and survival .

Comparison with Similar Compounds

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new materials, therapeutic agents, and catalysts.

Biological Activity

Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, primarily its anticancer properties . Research indicates that it can inhibit tumor growth and alter cell cycle dynamics in various cancer cell lines.

Key Findings

  • Antitumor Activity : The compound has shown potential as an antitumor agent, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. In vitro studies have demonstrated significant growth inhibition with minimal toxicity to non-tumorigenic cells (MCF-12A) .
  • Cell Cycle Alterations : Treatment with this compound has been associated with a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . Specifically, one study reported that a derivative of this compound increased the G0/G1 phase while decreasing the S phase in cancer cells .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. It alters the cell cycle profile, leading to increased apoptosis in cancer cells .
  • Targeting Specific Kinases : Some derivatives have been identified as inhibitors of various kinases involved in cancer progression, including glycogen synthase kinase-3 (GSK-3) and others related to cell survival pathways .

Study 1: Antitumor Effects on Breast Cancer Cells

A study evaluated several derivatives of this compound for their antitumor effects on TNBC cell lines. The most promising compound demonstrated:

  • GI50 Value : 13 µM against MDA-MB-231 cells.
  • Cell Cycle Impact : Increased G0/G1 phase and decreased S phase without significant changes in apoptotic markers such as PARP or caspase-3 .

Study 2: Hepatocellular Carcinoma (HCC)

In vitro studies on HepG2 cells (a model for HCC) revealed that certain derivatives exhibited:

  • GI50 Values : As low as 1.2 mM for the most potent derivative.
  • Hepatotoxicity Assessment : No significant toxicity was observed in porcine liver primary cell cultures at effective concentrations .

Data Tables

CompoundCell LineGI50 (µM)Apoptosis InductionCell Cycle Effect
2eMDA-MB-23113No significant changeIncreased G0/G1
2fHepG21.2Not assessedArrested G2/M
ControlMCF-12A>100N/AN/A

Properties

IUPAC Name

methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-9(12)8-7(10)5-4-11-3-2-6(5)14-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBOOZHVALVKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549609
Record name Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-92-3
Record name Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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